1-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine
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Overview
Description
1-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine is an organic compound that belongs to the class of oxathiines This compound is characterized by a unique structure that includes a 1,4-oxathiin ring, which is a heterocyclic compound containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with thionyl chloride to form the corresponding chlorinated intermediate. This intermediate is then reacted with an amine, such as methylamine, under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxathiin ring to a more saturated form, potentially altering its reactivity.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated oxathiin derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
1-(2-Methyl-5,6-dihydro-1
Properties
CAS No. |
1517693-79-6 |
---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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